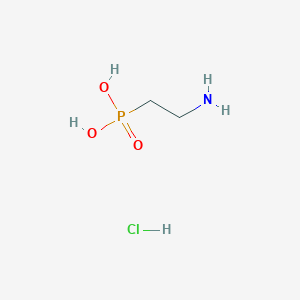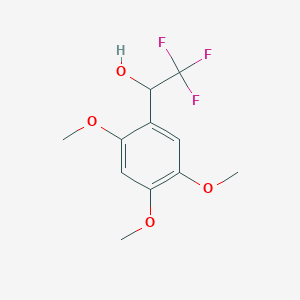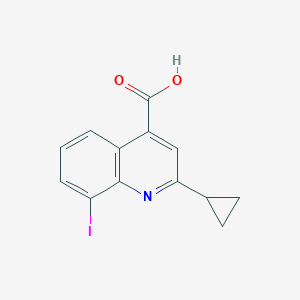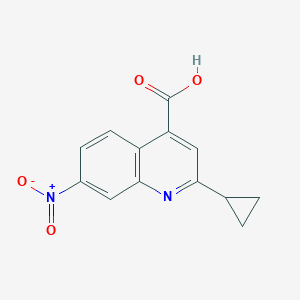
(2-Aminoethyl)phosphonic Acid Hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Aminoethyl)phosphonic Acid Hydrochloride is a derivative of (2-Aminoethyl)phosphonic Acid, a naturally occurring phosphonic acid. This compound is characterized by the presence of an amino group attached to an ethyl chain, which is further bonded to a phosphonic acid group. It is known for its stability and solubility in water, making it a valuable compound in various scientific and industrial applications .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Aminoethyl)phosphonic Acid Hydrochloride typically involves the reaction of (2-Aminoethyl)phosphonic Acid with hydrochloric acid. One common method is the dealkylation of dialkyl phosphonates under acidic conditions. This process involves stirring dialkyl phosphonates with concentrated hydrochloric acid in an aqueous solution at reflux . Another method involves the McKenna procedure, which is a two-step reaction using bromotrimethylsilane followed by methanolysis .
Industrial Production Methods
Industrial production of this compound often employs large-scale synthesis methods similar to those used in laboratory settings. The use of concentrated hydrochloric acid and controlled reaction conditions ensures the efficient production of the compound with high purity .
化学反応の分析
Types of Reactions
(2-Aminoethyl)phosphonic Acid Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the phosphonic acid group to phosphine derivatives.
Substitution: The amino group can participate in substitution reactions, forming various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions .
Major Products
The major products formed from these reactions include phosphonic acid derivatives, phosphine derivatives, and substituted aminoethylphosphonic acids .
科学的研究の応用
(2-Aminoethyl)phosphonic Acid Hydrochloride has a wide range of applications in scientific research:
作用機序
The mechanism of action of (2-Aminoethyl)phosphonic Acid Hydrochloride involves its interaction with various molecular targets and pathways. The compound exhibits calcium affinity, enabling it to target calcified tissues. This property is particularly useful in medical applications, such as targeted drug delivery to bones . The amino group allows for interactions with various enzymes and receptors, influencing metabolic pathways .
類似化合物との比較
Similar Compounds
(2-Aminoethyl)phosphonic Acid: The parent compound, which lacks the hydrochloride group.
Phosphonoacetic Acid: Another phosphonic acid derivative with different functional groups.
Aminomethylphosphonic Acid: A similar compound with a different amino group attachment.
Uniqueness
(2-Aminoethyl)phosphonic Acid Hydrochloride is unique due to its enhanced solubility and stability in aqueous solutions compared to its parent compound. Its ability to target calcified tissues and participate in various chemical reactions makes it a versatile compound in both research and industrial applications .
特性
分子式 |
C2H9ClNO3P |
|---|---|
分子量 |
161.52 g/mol |
IUPAC名 |
2-aminoethylphosphonic acid;hydrochloride |
InChI |
InChI=1S/C2H8NO3P.ClH/c3-1-2-7(4,5)6;/h1-3H2,(H2,4,5,6);1H |
InChIキー |
AIYQCJPWOAHEFK-UHFFFAOYSA-N |
正規SMILES |
C(CP(=O)(O)O)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[4-(2-Fluoroethoxy)phenyl]ethylamine Hydrochloride](/img/structure/B13710463.png)


![(-)-3,4,4a,5,6,10b-Hexahydro-9-methoxy-2H-naphtho[1,2-b][1,4]oxazin-3-one](/img/structure/B13710474.png)








![1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[[di(propan-2-yl)amino]-methylphosphanyl]oxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B13710525.png)

